Physicochemical Property Differentiation: 4-SMe vs. 4-OMe vs. 4-Me vs. Unsubstituted 3-Phenoxyazetidine
The 4-methylsulfanyl substituent imparts intermediate lipophilicity compared to more polar (4-OMe) and more nonpolar (4-Me) 3-phenoxyazetidine analogs. The target compound (XLogP3-AA = 1.8, TPSA = 46.6 Ų) sits between the unsubstituted 3-phenoxyazetidine (XLogP3 ~1.3, TPSA ~21.3 Ų) and the more lipophilic 4-tert-pentyl analog (higher XLogP3) . This intermediate lipophilicity profile is potentially favorable for balancing membrane permeability with aqueous solubility in central nervous system (CNS) or cellular target engagement programs .
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8, TPSA = 46.6 Ų |
| Comparator Or Baseline | Unsubstituted 3-phenoxyazetidine: XLogP3 ~1.3, TPSA ~21.3 Ų; 4-MeO analog: lower XLogP3; 4-tert-pentyl analog: higher XLogP3 (exact values not reported in a single comparative dataset) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 vs. unsubstituted; TPSA ≈ +25.3 Ų increase conferred by -SMe sulfur atom |
| Conditions | Computed physicochemical parameters from PubChem (release 2021.05.07); class-level property trends inferred from azetidine SAR literature |
Why This Matters
Lipophilicity and TPSA are primary determinants of passive membrane permeability and blood–brain barrier penetration potential; the 4-SMe group offers a property window unavailable from other common para-substituents, enabling fine-tuning of ADME properties without altering the core azetidine pharmacophore.
- [1] PubChem. 3-[4-(Methylsulfanyl)phenoxy]azetidine: XLogP3-AA 1.8, TPSA 46.6 Ų. CID 63648181. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/63648181. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (Class-level inference on TPSA < 60–70 Ų and logP 2–4 for CNS penetration). View Source
